3-Aminopentanedioic acid

描述

Contextualization as a Non-Proteinogenic β-Amino Acid in Advanced Research

3-Aminopentanedioic acid, also known as β-glutamic acid, is a non-proteinogenic β-amino acid, a class of compounds that has garnered significant interest in advanced chemical and pharmaceutical research. Unlike its proteinogenic α-isomer, L-glutamic acid (2-aminopentanedioic acid), this compound is not one of the 20 amino acids genetically coded for in protein synthesis. qmul.ac.ukwikipedia.org This fundamental structural difference—the position of the amino group on the carbon backbone—is the primary determinant of its unique chemical and biological properties.

The defining feature of this compound is the placement of its amino group at the β-carbon (carbon 3), in contrast to the α-carbon (carbon 2) in proteinogenic amino acids. This seemingly subtle shift has profound implications for its molecular geometry and reactivity. The increased flexibility of the β-amino acid backbone allows for the formation of novel secondary structures in peptides, known as β-peptides, which can adopt stable helical and sheet-like conformations with as few as four residues. polyu.edu.hk This has made β-amino acids like this compound valuable tools in the field of peptidomimetics, where the goal is to design peptide-like molecules with enhanced stability and biological activity. mdpi.comresearchgate.net

In the realm of advanced research, the non-proteinogenic nature of this compound is a key advantage. Peptides incorporating β-amino acids often exhibit increased resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. mdpi.comacs.org This enhanced stability, coupled with the ability to form unique, predictable secondary structures, allows researchers to design molecules with improved pharmacological properties, such as increased potency and bioavailability. researchgate.netacs.org Consequently, this compound and other β-amino acids are at the forefront of investigations into novel therapeutic agents, from antimicrobial peptides to inhibitors of protein-protein interactions. researchgate.netacs.org

Foundational Discoveries and Early Research Trajectories in Biological Systems

The initial discovery of this compound in a natural source was a significant milestone. It was first isolated from the extracts of the marine red alga Chondria armata. nih.govvulcanchem.com This finding established its role as a marine and algal metabolite and opened the door to investigating its biological significance. nih.govvulcanchem.com Early research on this compound, often referred to as β-glutamic acid in the literature, sought to understand its function in the organisms that produce it and its potential interactions within broader biological systems.

One of the early research trajectories focused on its role as a substrate for various enzymes. Notably, it was investigated as a substrate for glutamine synthetase, an enzyme of central importance in nitrogen metabolism. wikipedia.org These studies were crucial for probing the enzyme's specificity and kinetics, providing insights into metabolic pathways. The ability of this compound to interact with enzymes that typically act on its α-isomer highlighted the potential for both agonistic and antagonistic effects, a line of inquiry that continues to be relevant in drug discovery.

The synthesis of this compound and its derivatives also formed a significant part of early research efforts. The development of synthetic routes, such as the desymmetric alcoholysis of 3-aminoglutaric anhydrides, has been crucial for producing this and related compounds in sufficient quantities for further study. acs.org These synthetic advancements have not only facilitated a deeper understanding of the compound's intrinsic properties but have also enabled its incorporation into more complex molecules, such as peptides and other bioactive constructs, paving the way for its use in a wide range of research applications.

Significance in the Broader Landscape of Amino Acid and Peptide Science

The introduction of this compound and other β-amino acids has significantly expanded the landscape of amino acid and peptide science. Their primary contribution lies in the creation of β-peptides, which are polymers of β-amino acids. These peptides have been shown to form stable, well-defined secondary structures, including various helices and sheets, that are distinct from those formed by α-peptides. ethz.ch This has provided scientists with a new molecular scaffold for the design of functional molecules.

The unique conformational properties of β-peptides have made them invaluable in the field of molecular recognition. By controlling the sequence and stereochemistry of the β-amino acid building blocks, researchers can create molecules with specific shapes and functionalities, capable of interacting with biological targets like proteins and nucleic acids. acs.org This has led to the development of β-peptide-based inhibitors of protein-protein interactions, which are notoriously difficult to target with small molecules.

Furthermore, the incorporation of this compound and its congeners into traditional α-peptides can modulate their structure and function. acs.org Even a single β-amino acid residue within an α-peptide sequence can alter its conformation and enhance its stability against enzymatic degradation. polyu.edu.hk This strategy has been successfully employed to improve the therapeutic potential of naturally occurring peptides. The study of β-amino acids has also shed light on the fundamental principles of protein folding and stability, providing a deeper understanding of the forces that govern the three-dimensional structure of biopolymers.

Data Tables

Table 1: Comparison of this compound and L-Glutamic Acid

| Property | This compound | L-Glutamic Acid |

| Systematic Name | This compound | 2-Aminopentanedioic acid qmul.ac.uk |

| Common Name | β-Glutamic acid nih.gov | Glutamic acid wikipedia.org |

| Amino Group Position | β-carbon (Carbon 3) | α-carbon (Carbon 2) |

| Classification | Non-proteinogenic β-amino acid | Proteinogenic α-amino acid wikipedia.org |

| Natural Occurrence | Found in marine algae (Chondria armata) nih.govvulcanchem.com | Ubiquitous in living organisms wikipedia.org |

| Role in Peptides | Forms β-peptides with unique secondary structures ethz.ch | Building block of proteins wikipedia.org |

| Biological Role | Metabolite, research tool in peptidomimetics mdpi.comnih.gov | Neurotransmitter, central role in metabolism wikipedia.org |

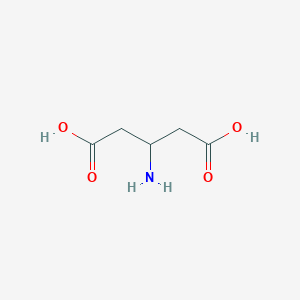

Structure

3D Structure

属性

IUPAC Name |

3-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJIPMIXTXKYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173130 | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-48-7 | |

| Record name | 3-Aminopentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG5X9C3DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Transformations of 3 Aminopentanedioic Acid

Chemo- and Enantioselective Synthesis Methods

The synthesis of 3-aminopentanedioic acid, also known as β-glutamic acid, in an enantiomerically pure form is a significant challenge that has been addressed through various advanced synthetic strategies. These methods aim to control stereochemistry and achieve high yields, providing access to this important β-amino acid for further applications.

Catalytic Hydrogenation Approaches for Nitro Precursors

Catalytic hydrogenation represents a fundamental and effective method for the synthesis of amines via the reduction of nitro compounds. For this compound, this strategy involves the reduction of a suitable precursor, diethyl 3-nitropentanedioate. This reaction is a classic example of a reduction where a nitro group (-NO₂) is converted to a primary amine (-NH₂) using molecular hydrogen (H₂) in the presence of a metal catalyst. nih.govnih.gov

The process is highly efficient and generally proceeds under relatively mild conditions, offering high yields. nih.gov The choice of catalyst is crucial and can influence the reaction's efficiency and selectivity. Commonly employed heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel (Raney-Ni). illinois.eduwikipedia.org These catalysts are favored for their high activity and the ease of separation from the reaction mixture. illinois.edu The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. wikipedia.org

Recent advancements have also explored the use of base-metal catalysts, such as manganese complexes, which offer a more cost-effective and sustainable alternative to precious metal catalysts. nih.gov These systems can operate under various pressures and temperatures, and their functional group tolerance makes them suitable for complex molecule synthesis. nih.gov

Table 1: Representative Catalysts for Hydrogenation of Nitro Precursors

| Catalyst System | Typical Substrate | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | Nitroarenes, Nitroalkanes | High activity, widely used, good chemoselectivity. nih.govwikipedia.org |

| Raney Nickel (Raney-Ni) | Nitro compounds, Nitriles | Highly active, cost-effective, but can be pyrophoric. nih.gov |

| Platinum(IV) Oxide (PtO₂) | Aromatic and Aliphatic Nitro Compounds | Effective under mild conditions, versatile. |

| Manganese Pincer Complexes | Nitroarenes | Air-stable, base-metal catalyst, high functional group tolerance. nih.gov |

| Rhodium Complexes | Aromatic rings, Unsaturated systems | Highly active, good for reducing aromatic systems. |

Desymmetric Alcoholysis of 3-Aminoglutaric Anhydrides

A highly effective strategy for obtaining enantiomerically enriched β-amino acids is the desymmetrization of prochiral meso-anhydrides. A recent study demonstrated a highly enantioselective synthesis of γ-carboxy-β-amino acids through the desymmetric alcoholysis of N-protected 3-aminoglutaric anhydrides. nih.gov This method utilizes a bifunctional organocatalyst to selectively open the anhydride (B1165640) ring with an alcohol, creating a monoester product with a defined stereocenter.

The key to this approach is the use of a chiral catalyst that can differentiate between the two enantiotopic carbonyl groups of the anhydride. Researchers have successfully employed a bis-quinine-squaramide organocatalyst for this transformation. nih.gov The reaction of N-trifluoroacetyl-N-acyl-3-aminoglutaric anhydrides with various alcohols in the presence of this catalyst afforded the desired γ-carboxy-β-amino acid derivatives in excellent yields (up to 99%) and high enantiomeric excess (up to 98%). nih.gov Cinchona alkaloids have also proven effective as catalysts in the asymmetric methanolysis of various cyclic anhydrides. acs.org

This method is advantageous as it constructs the chiral center in a single, highly selective step from an achiral precursor. The resulting products are versatile intermediates that can be readily converted into different chiral derivatives, including the target this compound, by straightforward deprotection steps. nih.gov

Table 2: Enantioselective Desymmetrization of 3-Aminoglutaric Anhydride Derivatives

| Catalyst | Substrate | Alcohol | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Bis-quinine-squaramide | N-TFA, N-benzoyl-3-aminoglutaric anhydride | Benzyl alcohol | 99 | 98 |

| Bis-quinine-squaramide | N-TFA, N-(4-methoxybenzoyl)-3-aminoglutaric anhydride | Benzyl alcohol | 97 | 97 |

| (DHQD)₂AQN | 3-Arylglutaric Anhydride | Methanol | >95 | 85 |

| (DHQD)₂PHN | 2,3-Dimethylsuccinic Anhydride | Methanol | >95 | 81 |

Data sourced from studies on desymmetric alcoholysis of aminoglutaric and other cyclic anhydrides. nih.govacs.org

Other Asymmetric Catalysis and Chiral Auxiliary Strategies

Beyond the desymmetrization of anhydrides, other powerful methods in asymmetric synthesis rely on the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. researchgate.net

Prominent examples of chiral auxiliaries applicable to the synthesis of β-amino acids include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgsioc-journal.cn These auxiliaries can be used to control the stereochemistry of various bond-forming reactions, such as alkylations and conjugate additions. sioc-journal.cnresearchgate.net For instance, an N-acylated Evans auxiliary can undergo diastereoselective enolization followed by reaction with an electrophile to create a new stereocenter with high predictability. york.ac.uk Similarly, Oppolzer's sultam has been effectively used in the stereoselective alkylation of glycine (B1666218) and β-alanine Schiff bases to produce enantiomerically pure α- and β-amino acids. researchgate.net

These strategies offer a robust and well-established route to a wide array of chiral building blocks. The application to this compound would involve the asymmetric addition of a carboxymethyl equivalent to a chiral β-alanine enolate synthon, followed by removal of the auxiliary.

Table 3: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemistry, well-studied. wikipedia.org |

| Oppolzer's Camphorsultam | Alkylations, Conjugate additions | Excellent stereocontrol, crystalline derivatives aid purification. researchgate.netnih.gov |

| Pseudoephedrine | Alkylations | Forms crystalline products, auxiliary is inexpensive. |

| (SAMP)/(RAMP) Hydrazines | α-Alkylation of aldehydes/ketones | High enantioselectivity, reliable for creating α-chiral centers. |

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can perform complex chemical transformations with exceptional stereo- and regioselectivity under mild reaction conditions.

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. dntb.gov.uau-szeged.hu This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as the product) and the slow-reacting enantiomer (as the unreacted substrate). researchgate.net

Lipases are particularly versatile enzymes for this purpose and have been extensively used for the resolution of racemic β-amino esters via enantioselective N-acylation. researchgate.netcdnsciencepub.com For example, studies on the resolution of ethyl 3-aminobutanoate and ethyl 3-aminopentanoate have shown that lipases like Candida antarctica lipase (B570770) B (CAL-B) can effectively acylate the (R)-enantiomer, allowing the (S)-enantiomer to be recovered with high enantiopurity. researchgate.netcdnsciencepub.com The choice of the acyl donor and solvent is critical for achieving high enantioselectivity (E-value). researchgate.net

Another enzymatic approach involves the use of β-aminopeptidases, which can selectively hydrolyze the amide of one enantiomer in a racemic mixture of β-amino acid amides. nih.gov This strategy has been shown to provide access to various enantiopure β³-amino acids with a strong preference for the L-configuration. nih.gov

Table 4: Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

| Enzyme | Substrate | Reaction Type | Enantioselectivity (E) |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Ethyl 3-aminobutanoate | N-Acylation in butyl butyrate | >100 |

| Candida antarctica Lipase A (CAL-A) | Ethyl 3-aminobutanoate | N-Acylation | >100 |

| Pseudomonas cepacia Lipase (PSL) | Various alicyclic β-amino esters | N-Acylation | Good to Excellent |

| Candida rugosa Lipase | 7/8/12-membered alicyclic β-amino esters | Asymmetric acylation/hydrolysis | >100 to >200 |

Data sourced from studies on the enzymatic resolution of various β-amino acid derivatives. dntb.gov.uaresearchgate.netresearchgate.net

Microorganism-Mediated Biosynthesis and Production

While the industrial production of α-glutamic acid by fermentation using organisms like Corynebacterium glutamicum is well-established, the biosynthesis of this compound (β-glutamic acid) occurs in different organisms and for different purposes. wikipedia.org

Research has identified β-aminoglutaric acid as a major soluble component in certain marine methanogenic archaea, such as Methanococcus thermolithotrophicus. nih.gov In these organisms, β-glutamic acid does not serve as a protein building block but functions as a compatible solute. asm.org Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells to maintain osmotic balance with their environment, particularly in high-salt conditions, without interfering with cellular metabolism. asm.org The concentration of β-glutamate in these cells increases as they enter the stationary phase of growth. nih.gov

The biosynthetic pathway for β-glutamate in these archaea is not fully elucidated but is thought to be a catabolic process. nih.gov Studies have shown that it is not formed via the transamination of β-ketoglutarate. asm.org Preliminary studies with labeled precursors suggest that an acetate (B1210297) moiety is incorporated into the molecule, pointing towards a distinct pathway from that of α-glutamic acid, which is typically synthesized from α-ketoglutarate, an intermediate of the TCA cycle. nih.govmdpi.com

Characterization of Chemical Reactivity and Derivatization

This compound, also known as 3-aminoglutaric acid or β-glutamic acid, possesses three key functional groups: a secondary amine (at the C3 position) and two carboxylic acids (at C1 and C5). This trifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of various derivatives through oxidation, reduction, and substitution reactions. The reactivity of each functional group can be selectively targeted by choosing appropriate reagents and reaction conditions.

Oxidation Reactions and Derived Products

The oxidation of this compound primarily targets the carbon atom bearing the amino group. Under controlled conditions with common oxidizing agents, the amino group can be transformed into a ketone, yielding the corresponding keto acid. Current time information in Bangalore, IN. Stronger oxidation can lead to the cleavage of the carbon skeleton.

Detailed research findings indicate that while the oxidation of the α-isomer, 2-aminopentanedioic acid (glutamic acid), is extensively studied and leads to products like α-ketoglutarate, specific documented studies on the oxidation of the 3-amino isomer are less common. acs.org However, based on general chemical principles, the primary product of mild oxidation is 3-oxopentanedioic acid.

Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). Current time information in Bangalore, IN. The reaction involves the conversion of the C-N bond to a C=O bond.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Major Product | Product Structure |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | 3-Oxopentanedioic acid |  |

Reduction Reactions and Derived Products

The carboxylic acid functionalities of this compound can be readily reduced to primary alcohols using powerful reducing agents. This transformation converts the dicarboxylic acid into a versatile amino diol.

The complete reduction of both carboxyl groups in this compound or its esters yields 3-aminopentane-1,5-diol . google.comgoogle.comlookchem.compharmaffiliates.com This reaction is typically accomplished using strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), which is capable of reducing stable carboxylic acids and their esters to alcohols. masterorganicchemistry.comlibretexts.orgorgsyn.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation unless the carboxylic acids are first converted to more reactive derivatives like esters. Current time information in Bangalore, IN.libretexts.org The resulting amino diol is a valuable intermediate in the synthesis of various compounds, including kinase inhibitors for therapeutic applications. google.comgoogle.compharmaffiliates.com

Table 2: Reduction of this compound and its Derivatives

| Reactant | Reagent(s) | Major Product | Product Structure |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) followed by water workup | 3-Aminopentane-1,5-diol |  |

| Dimethyl 3-aminoglutarate | Lithium aluminum hydride (LiAlH₄) | 3-Aminopentane-1,5-diol |  |

Substitution Reactions and Functional Group Transformations

The amino and carboxylic acid groups of this compound are prime sites for substitution reactions and functional group interconversions, leading to a wide array of derivatives.

Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom makes it a nucleophile, readily undergoing N-alkylation and N-acylation reactions. Current time information in Bangalore, IN.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

N-Alkylation: Substitution with alkyl halides can introduce alkyl groups onto the nitrogen atom. Current time information in Bangalore, IN.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, the amino group is often derivatized. Reagents like pentafluorobenzyl bromide lead to di- or tri-substituted products where PFB groups are attached to the nitrogen. beilstein-journals.org Another common method involves derivatization with alkyl chloroformates. libretexts.org

Reactions at the Carboxyl Groups: The carboxylic acid groups can be converted into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding mono- or di-ester.

Amide Formation: Coupling with an amine, often activated by a coupling agent, forms an amide.

Anhydride Formation: Intramolecular or intermolecular dehydration can lead to the formation of cyclic or polymeric anhydrides. 3-Aminoglutaric anhydrides are key intermediates for further transformations like desymmetric alcoholysis. rsc.org

Intramolecular Cyclization (Lactam Formation): Amino acids can undergo intramolecular condensation between the amino group and a carboxyl group to form a cyclic amide, known as a lactam. wikipedia.org While α-glutamic acid famously cyclizes to form a five-membered ring (pyroglutamic acid), the cyclization of β-glutamic acid (this compound) can lead to different ring sizes.

Reaction between the amino group and the C1 carboxyl group would form a four-membered β-lactam . The synthesis of β-lactams from β-amino acids is a fundamental transformation in organic chemistry. nih.govnih.gov

Reaction between the amino group and the C5 carboxyl group would result in a six-membered δ-lactam (a derivative of piperidin-2-one). The formation of six-membered rings through intramolecular cyclization of related amino-dicarboxylic acids is well-documented. beilstein-journals.orgrsc.org

Table 3: Substitution and Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Class |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amino | N-Acetyl-3-aminopentanedioic acid |

| Esterification | Methanol (CH₃OH), H⁺ catalyst | Carboxylic Acids | Dimethyl 3-aminopentanedioate |

| Intramolecular Cyclization | Heat, Coupling Agents | Amino and Carboxyl | δ-Lactam or β-Lactam derivatives |

| Anhydride Formation | Dehydrating agent (e.g., Ac₂O) | Carboxylic Acids | 3-Aminoglutaric anhydride |

Stereochemical Research and Isomeric Relationships of 3 Aminopentanedioic Acid

Methodologies for Stereoisomer Resolution and Purification

The separation of enantiomers from a racemic mixture of 3-aminopentanedioic acid, also known as β-glutamic acid, is a critical step for its application in various scientific fields. Several methodologies are employed to achieve this separation, each with its own set of principles and applications.

Chiral Chromatography Techniques

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For amino acids like this compound, derivatization is often necessary to enhance interaction with the CSP and improve separation. phenomenex.com

Commonly used CSPs for amino acid separations include those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives. researchgate.net For instance, CHIROBIOTIC T and CHIROBIOTIC R are macrocyclic glycopeptide-based CSPs that have shown success in resolving N-blocked amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in differential elution from the column.

The efficiency of the separation is influenced by several factors, including the choice of mobile phase, flow rate, and temperature. phenomenex.com Reversed-phase high-performance liquid chromatography (HPLC) is a common mode used for these separations. phenomenex.com

Table 1: Examples of Chiral Stationary Phases for Amino Acid Resolution

| Chiral Stationary Phase (CSP) | Type | Typical Analytes |

| CHIROBIOTIC™ T, T2, R, TAG | Macrocyclic Glycopeptide | N-blocked amino acids, various racemates |

| CYCLOBOND™ | Cyclodextrin | Amino acids and peptides |

| Lux® Cellulose/Amylose-based | Polysaccharide | N-FMOC α-amino acids phenomenex.com |

Kinetic Resolution Employing Enzymatic Systems

Enzymatic kinetic resolution is a highly selective method for separating enantiomers based on the stereospecificity of enzymes. arkat-usa.org In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.

For amino acids, enzymes such as aminoacylases and proteases are commonly used. nih.gov For example, a D-stereospecific amino acid amidase can be used to hydrolyze the D-amide of a racemic amino acid amide mixture, leaving the L-amino acid amide intact. nih.gov The resulting D-amino acid and L-amino acid amide can then be separated.

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. nih.govnih.gov This allows for a theoretical yield of 100% for the desired enantiomer. For instance, the use of an amino acid amidase in the presence of a racemase, such as α-amino-ε-caprolactam racemase, enables the conversion of a racemic amino acid amide mixture entirely into a single enantiomer of the corresponding amino acid. nih.gov

Table 2: Enzymes Used in Kinetic Resolution of Amino Acids

| Enzyme | Reaction Type | Substrate | Product |

| D-Aminoacylase | Hydrolysis | N-acyl-D-amino acid | D-amino acid nih.gov |

| L-Amino acid amidase | Hydrolysis | L-amino acid amide | L-amino acid nih.gov |

| Transaminase | Transamination | β-keto acid | β-branched α-amino acid nih.gov |

Diastereomeric Crystallization Protocols

Diastereomeric crystallization is a classical and industrially viable method for resolving racemic mixtures. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. pharmtech.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgpharmtech.com

For the resolution of this compound, which is an acidic amino acid, a chiral base would be used as the resolving agent. libretexts.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethylamine. wikipedia.orglibretexts.org

The process involves dissolving the racemic acid and the chiral resolving agent in a suitable solvent. nih.gov Upon cooling or evaporation of the solvent, the less soluble diastereomeric salt crystallizes out, leaving the more soluble diastereomer in the solution. nih.gov The separated diastereomeric salt is then treated with an acid or base to recover the pure enantiomer of the original compound and the resolving agent. wikipedia.org The efficiency of this method depends on the difference in solubility between the diastereomeric salts and the ability to form well-defined crystals. mdpi.com

Table 3: Common Chiral Resolving Agents for Acids

| Resolving Agent | Type |

| Brucine | Chiral Base (Alkaloid) libretexts.org |

| Strychnine | Chiral Base (Alkaloid) libretexts.org |

| Quinine | Chiral Base (Alkaloid) libretexts.org |

| (R)- or (S)-1-Phenylethylamine | Chiral Base (Synthetic) wikipedia.orglibretexts.org |

| Cinchonidine | Chiral Base (Alkaloid) nih.gov |

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

Determining the three-dimensional arrangement of atoms in a chiral molecule is crucial for understanding its properties and biological activity. Advanced analytical techniques are employed to elucidate the stereochemistry of this compound and its derivatives.

Nuclear Magnetic Resonance Spectroscopy with Chiral Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric purity and absolute configuration of chiral compounds. nih.gov Since enantiomers have identical NMR spectra in an achiral environment, chiral auxiliary reagents are used to induce diastereomeric differentiation. libretexts.org

Two main types of chiral auxiliaries are used in NMR:

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.orgresearchgate.net This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinction and quantification. researchgate.net For acidic compounds like this compound, chiral amines can be used as CSAs. researchgate.net

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form a stable pair of diastereomers. libretexts.org The resulting diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric ratio. After analysis, the derivatizing agent can be removed to recover the original enantiomers.

Paramagnetic lanthanide shift reagents containing a chiral ligand are a specific type of CSA that can induce large chemical shift differences between enantiomers. For example, europium complexes have been used to determine the absolute configuration of α-amino acids in aqueous solutions. The magnitude and direction of the induced shifts can be correlated with the absolute configuration of the amino acid.

Furthermore, multinuclear NMR, such as ³¹P NMR, can be employed after derivatization with a phosphorus-containing chiral reagent to provide simpler spectra with large chemical shift dispersion, facilitating the determination of enantiomeric excess. nih.govresearchgate.net

Table 4: Examples of Chiral Reagents for NMR Spectroscopy

| Reagent Type | Example | Application |

| Chiral Solvating Agent (CSA) | (S)-Naproxen | ee determination of chiral amines arkat-usa.org |

| Chiral Derivatizing Agent (CDA) | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Determination of absolute configuration of alcohols and amines |

| Chiral Lanthanide Shift Reagent | Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Inducing chemical shift differences in enantiomers libretexts.org |

Circular Dichroism Spectroscopy for Optical Activity Assessment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structural aspects of optically active chiral molecules. libretexts.org This method is based on the differential absorption of left- and right-circularly polarized light. libretexts.org Since enantiomers of a chiral molecule interact differently with polarized light, CD spectroscopy is exceptionally sensitive to the three-dimensional structure (stereochemistry) of molecules, making it an invaluable tool for studying biomolecules like amino acids and their derivatives. acs.org The resulting CD spectrum provides information about the conformation and secondary structure of peptides and proteins. nih.gov

While extensive CD spectral data for the monomer this compound (also known as β-glutamic acid) is not widely documented in readily available literature, the principles of the technique can be illustrated by studies on related polymers. For instance, investigations into poly-D-glutamic acid, a polymer of the D-isomer of the corresponding alpha-amino acid, demonstrate distinct CD spectra that reflect its conformation in solution, such as an alpha-helix or a random coil. The chiroptical properties of peptides composed of β-amino acids (β-peptides) have also been calculated and show high sensitivity to small differences in local structure. rsc.org Theoretical studies using density functional theory (DFT) have been employed to predict the electronic and chiroptical properties of various amino acids by calculating their CD spectra. researchgate.netmdpi.com These studies underscore that the specific arrangement of functional groups around the chiral center dictates the molecule's interaction with polarized light, a fundamental principle that applies to the stereoisomers of this compound.

Comparative Biological Activity and Mechanistic Divergence of Isomers

The spatial arrangement of atoms in the stereoisomers of this compound leads to significant differences in their biological activities. Biological systems, such as enzymes and receptors, are themselves chiral, which results in stereospecific recognition and interaction with enantiomers. acs.org This is a fundamental concept in biochemistry, where L-amino acids are predominantly used in protein synthesis, while D-amino acids often have specialized roles. frontiersin.org

Enantioselective Receptor Binding and Enzyme Recognition

The principle of enantioselectivity is critical in the interaction between amino acids and biological macromolecules. Enzymes, in particular, often exhibit absolute stereospecificity, meaning they can distinguish between L- and D-enantiomers. youtube.com For example, the enzyme glucokinase acts exclusively on D-glucose and not its L-isomer. youtube.com

In the context of glutamic acid, L-glutamic acid is a primary excitatory neurotransmitter in the vertebrate nervous system, acting on specific glutamate (B1630785) receptors. mdpi.comwikipedia.org While the neurological role of β-glutamic acid is less defined, it has been investigated for its potential to modulate excitatory neurotransmission, implying interaction with receptor systems. The stereochemistry of these interactions is paramount. Studies on synthetic chiral receptors, such as those based on glucose or binaphthyl scaffolds, have demonstrated the ability to achieve highly selective binding for different enantiomers of amino acids like glutamate, highlighting the importance of precise 3D geometry for molecular recognition. rsc.orgnih.gov

Enzyme systems also display pronounced stereoselectivity. D-amino acid oxidase (DAAO), for example, is an enzyme that catalyzes the oxidative deamination of D-amino acids but is inactive towards their L-counterparts. frontiersin.org However, DAAO shows an exception for acidic D-amino acids, which it does not process. frontiersin.org Conversely, some enzymes, like certain transaminases, can be engineered or are found naturally to have an expanded substrate scope, but their efficiency and binding affinity still vary significantly between different stereoisomers. nih.gov

Differential Roles of Stereoisomers in Biological Systems (e.g., D-isomer in peptidoglycan synthesis)

The distinct biological roles of amino acid stereoisomers are well-documented, particularly in the structure of bacterial cell walls. The peptidoglycan layer, an essential component for bacterial survival, is composed of sugars and amino acids. wikipedia.org A key feature of this structure is the incorporation of D-amino acids, which provides resistance against most proteases that are designed to cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov

Specifically, D-glutamic acid (the α-amino acid isomer, 2-aminopentanedioic acid) is an essential component of the peptide stem in the peptidoglycan of many Gram-positive and Gram-negative bacteria, including Escherichia coli. wikipedia.orgnih.govnih.govportlandpress.com In E. coli, the peptide side chain attached to the N-acetylmuramic acid (NAM) sugar consists of L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine. wikipedia.org The presence of D-glutamic acid is crucial for the structural integrity of the cell wall. nih.govnih.gov Bacteria synthesize D-glutamic acid from L-glutamic acid using an enzyme called glutamate racemase. nih.gov

In contrast to its α-isomer, this compound (β-glutamic acid) has been identified in different biological contexts. It has been isolated from natural sources such as the marine alga Chondria armata. nih.gov

Structure-Activity Relationship (SAR) Studies of Stereoisomers and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.org These studies involve systematically modifying a molecule—for example, by altering stereochemistry or substituting functional groups—and assessing how these changes impact its interaction with a biological target. acs.org

For β-amino acids and their analogs, SAR studies are crucial for designing bioactive peptides with improved properties. acs.org Because β-amino acids have a different backbone structure compared to their α-amino acid counterparts, incorporating them into peptides can lead to novel conformations, increased stability against enzymatic degradation, and altered binding affinities for receptors and enzymes. acs.org For example, SAR studies on somatostatin (B550006) analogues have shown that replacing certain residues with a constrained cyclic β-amino acid can significantly impact antiproliferative activity. acs.org

SAR studies have also been extensively applied to analogs of related amino acids. For instance, research on pregabalin, a γ-amino acid analog, and its derivatives has helped to delineate the distinct structural requirements for binding to its primary target (the α2-δ subunit of voltage-gated calcium channels) versus its interaction with the system L amino acid transporter. researchgate.net Similarly, the development of glutamic acid analogs based on a cyclopropane (B1198618) core has been used to probe the binding pocket of metabotropic glutamate receptors, demonstrating that specific stereoisomers possess significantly higher agonist activity. nih.gov These studies exemplify how modifying the core structure and stereochemistry of amino acid analogs allows for the optimization of their biological function.

Elucidation of Biological Functions and Biochemical Pathways Involving 3 Aminopentanedioic Acid

Role in Amino Acid Metabolism and Transamination Cycles

3-Aminopentanedioic acid, also known as β-glutamic acid, is an isomer of the proteinogenic amino acid, L-glutamic acid. Its involvement in metabolism is understood primarily through its interaction with enzymes that process its alpha-isomer. Amino acid metabolism is centrally dependent on transamination reactions, a key process for the synthesis and degradation of amino acids. In these reactions, an amino group from an amino acid is transferred to an α-ketoacid, a reaction typically catalyzed by a transaminase or aminotransferase. kawa.ac.ug A common acceptor α-ketoacid is α-ketoglutarate, an intermediate in the citric acid cycle. kawa.ac.ug The transamination of an amino acid with α-ketoglutarate yields a new α-ketoacid and glutamate (B1630785), linking the metabolism of various amino acids. kawa.ac.ugnih.gov

While L-glutamic acid is a central product and reactant in these cycles, this compound can interact with these pathways. Its structural similarity allows it to be recognized by enzymes involved in amino acid metabolism, influencing various biochemical processes. For instance, this compound can undergo oxidation to form corresponding keto acids. These interactions are crucial for understanding how analogues of primary metabolites can modulate metabolic pathways.

Neurobiological Significance as a Neurotransmitter Derivative

The neurobiological significance of this compound stems from its close structural relationship to L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgatamanchemicals.com While not a primary neurotransmitter itself, it modulates the glutamatergic system, which is fundamental to cognitive functions like learning and memory. wikipedia.org

Modulation of Glutamatergic Signaling Pathways

Research has demonstrated that this compound can influence excitatory neurotransmission. A key mechanism for this modulation is its function as a "silent" false transmitter for glutamate neurons. nih.gov Physiological evidence shows that this compound acts as a false transmitter by competing with L-glutamate for uptake into synaptic vesicles. nih.gov This competition reduces the amount of glutamate released from the presynaptic cell during a nerve impulse. nih.gov By decreasing the concentration of glutamate in the synaptic cleft, this compound effectively dampens glutamate-mediated neurotransmission, showcasing its ability to modulate glutamatergic signaling pathways. nih.gov

Precursor Role in Gamma-Aminobutyric Acid (GABA) Synthesis

The primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is synthesized from L-glutamic acid in GABAergic neurons. wikipedia.orgatamanchemicals.com This conversion is a critical step in maintaining the balance between excitation and inhibition in the brain and is catalyzed by the enzyme glutamate decarboxylase (GAD). wikipedia.orgbionity.com The role of this compound in this context is indirect. As an isomer of L-glutamic acid, its primary influence is on the availability and release of glutamate, the direct precursor to GABA. nih.gov By modulating the broader glutamatergic system, it can consequently affect the dynamics of GABAergic signaling.

Implications in Neurological Disorder Research (e.g., epilepsy)

Dysregulation of glutamate signaling is implicated in various neurological disorders, including epilepsy, which is often characterized by excessive excitatory neurotransmission. mdpi.com The ability of this compound to reduce presynaptic glutamate release makes it a valuable pharmacological tool for studying conditions where the glutamate system is pathologically overactive. nih.gov Research has shown that this compound is capable of suppressing epileptiform activity in multiple experimental models. nih.gov This suggests its potential as a research compound for investigating therapeutic strategies aimed at mitigating glutamate-driven hyperexcitability in disorders like epilepsy. nih.gov

Interactions with Enzymatic Systems

This compound serves as a substrate for several enzymes, which allows researchers to investigate enzyme kinetics, specificity, and mechanism. Its interactions with glutamine synthetase and transaminases are of particular interest.

Substrate Specificity and Kinetic Studies with Glutamine Synthetase and Transaminases

This compound (β-glutamate) is a known substrate for glutamine synthetase (GS), an essential enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia (B1221849) to yield glutamine. wikipedia.org The ability of GS from various organisms to utilize β-glutamate has been a subject of kinetic studies. chemicalbook.comnih.gov

A comparative study examined the conversion of β-glutamate to β-glutamine by GS enzymes from different archaeal and bacterial sources. The results showed significant variation in substrate selectivity. nih.gov For example, the GS from Methanohalophilus portucalensis was able to amidate β-glutamate at a rate only sevenfold lower than that for its natural substrate, α-glutamate. nih.gov In contrast, GS from the archaea Methanococcus jannaschii and Archaeoglobus fulgidus were considerably more selective for the alpha-isomer. nih.gov Bacterial GS from Escherichia coli and Bacillus subtilis showed even greater selectivity, with very low activity towards β-glutamate compared to α-glutamate. nih.gov

These findings highlight how the structural difference between the α- and β-isomers affects enzyme-substrate interactions and are valuable for understanding the evolution and specificity of amino acid metabolism. nih.gov

Table 1: Relative Activity of Glutamine Synthetase (GS) with α-Glutamate and β-Glutamate

| Organism | Enzyme Source | Relative Activity (β-Glutamate vs. α-Glutamate) | Reference |

|---|---|---|---|

| Methanohalophilus portucalensis | Archaeal GS | Catalyzes β-glutamate amidation at a rate 7-fold less than α-glutamate. | nih.gov |

| Methanococcus jannaschii | Archaeal GS | Considerably more selective for α-glutamate over β-glutamate. | nih.gov |

| Archaeoglobus fulgidus | Archaeal GS | Considerably more selective for α-glutamate over β-glutamate. | nih.gov |

| Escherichia coli | Bacterial GS | Specific activity towards β-glutamate is much smaller than with α-glutamate. | nih.gov |

| Bacillus subtilis | Bacterial GS | Specific activity towards β-glutamate is much smaller than with α-glutamate. | nih.gov |

Pyridoxal 5'-phosphate-dependent aminotransferases are characterized by their ability to recognize and bind two different amino acids (or an amino acid and a ketoacid). nih.gov The interaction of this compound with these enzymes provides insights into their substrate recognition mechanisms.

Enzyme Inhibition Mechanisms and Assays

This compound can serve as a modulator of enzyme activity, primarily by acting as a substrate analog for enzymes that process its α-isomer, L-glutamic acid. Its structural similarity allows it to interact with the active sites of these enzymes, making it a valuable tool for studying their kinetics and specificity. chemicalbook.com

The primary mechanism of interaction involves competitive binding to the enzyme's active site. For instance, in enzymes like glutamine synthetase, this compound can be used as a substrate to probe the enzyme's specificity and reaction kinetics. chemicalbook.com While not a classical inhibitor in all contexts, its ability to compete with the natural substrate allows for the study of enzyme mechanisms. The binding of glutamate analogs to enzyme active sites, such as the S1' pocket in prostate-specific membrane antigen (PSMA), is characterized by direct interactions with key amino acid residues like Arginine, Asparagine, and Tyrosine, which stabilize the enzyme-ligand complex. nih.gov

The study of such interactions relies on a variety of enzyme assays to quantify the compound's effect on enzyme activity. researchgate.netscbt.com These assays are crucial for determining the potency and mechanism of inhibition.

Table 1: Common Enzyme Inhibition Assays

| Assay Type | Description | Key Parameter(s) |

| IC₅₀ Determination | Measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency. nih.gov | IC₅₀ value |

| Kinetic Analysis | Determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) by measuring reaction rates at various substrate and inhibitor concentrations. | Kᵢ (inhibition constant), mode of inhibition |

| High-Throughput Screening (HTS) | Automated assays used to rapidly test large libraries of compounds for their ability to inhibit a target enzyme. researchgate.net | Hit identification, preliminary activity |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay-based technique that can be adapted to measure enzyme activity and its inhibition. researchgate.net | Enzyme activity, inhibitor effect |

These assays are fundamental in biochemistry and drug discovery for characterizing the interaction between a compound like this compound and its target enzymes. researchgate.netscbt.com

Contributions to Early Life Chemistry and Biopolymer Formation

Beyond its role in modern organisms, this compound is a molecule of interest in the study of prebiotic chemistry and the origins of life. chemicalbook.com Research in this field explores how the building blocks of life, such as amino acids, could have formed and polymerized into functional biopolymers on the primitive Earth. americanscientist.org

Adsorption and Polymerization on Mineral Surfaces

The hypothesis that life may have originated through the adsorption and subsequent polymerization of organic molecules on mineral surfaces was proposed by Bernal in 1951. mdpi.com Mineral surfaces can concentrate small molecules from a dilute solution and catalyze the formation of chemical bonds, including the peptide bonds that link amino acids. mdpi.comnih.gov

Various minerals have been studied for their ability to promote amino acid polymerization. mdpi.com Hydroxylapatite, a phosphate (B84403) mineral, has been shown to be particularly effective in facilitating the oligomerization of β-glutamic acid. nih.gov Other minerals, such as clays (B1170129) (e.g., illite) and iron oxides (e.g., ferrihydrite), are also known to catalyze peptide bond formation. nih.govmdpi.com Ferrihydrite, for example, is highly effective at adsorbing amino acids and promoting their dimerization. mdpi.com These findings establish that the thermally activated formation of amide bonds from adsorbed amino acids is a real phenomenon, though its full prebiotic potential is still being explored. nih.gov

Table 3: Minerals Involved in Prebiotic Amino Acid Polymerization

| Mineral | Chemical Class | Role in Polymerization | Relevant Amino Acid(s) |

| Hydroxylapatite | Calcium Phosphate | Efficiently accumulates long oligopeptides; facilitates ligation. nih.gov | β-Glutamic acid, Aspartic acid nih.gov |

| Ferrihydrite | Iron Oxide | Promotes dimerization through high adsorption affinity. mdpi.com | Aspartic acid mdpi.com |

| Illite | Clay (Phyllosilicate) | Facilitates oligomerization with a condensing agent. nih.gov | Arginine nih.gov |

| Anatase (TiO₂) / γ-Alumina (Al₂O₃) | Metal Oxides | Surfaces for amino acid adsorption and potential polymerization. mdpi.commdpi.com | Aspartic acid, Glycine (B1666218) mdpi.commdpi.com |

Catabolic Pathways and Metabolic Flux Analysis

In stark contrast to its well-studied isomer, α-glutamic acid, the catabolic pathways for this compound are not well-documented. wikipedia.org α-Glutamic acid is a central molecule in cellular metabolism, readily converted via transamination or deamination into α-ketoglutarate, a key intermediate in the citric acid cycle. wikipedia.org

The limited metabolism of this compound is a key feature related to its biological function. asm.org For the methanogenic archaea that use it as an osmolyte, its metabolic inertness is advantageous, as it allows the molecule to accumulate to high concentrations without perturbing other metabolic pathways. nih.govasm.org

While specific metabolic flux data for this compound is scarce, the methodology of Metabolic Flux Analysis (MFA) represents a powerful tool that could be employed to study its catabolism. nih.gov 13C-MFA is an experimental technique used to quantify the rates (fluxes) of all intracellular reactions in a metabolic network. nih.gov This is achieved by feeding cells a substrate labeled with a stable isotope (like ¹³C-glucose), measuring the isotopic labeling patterns in metabolic products (like amino acids and lipids), and then using a computational model to deduce the pathway fluxes that would result in the observed patterns. nih.gov This approach has been used to illuminate the metabolic reprogramming of various cell types under different conditions, such as the rewiring of glucose and α-glutamine metabolism in adipocytes under hypoxia. nih.gov Application of MFA to microorganisms that utilize this compound could provide quantitative insights into its synthesis and any potential catabolic routes.

Pharmacological Research and Therapeutic Potential of 3 Aminopentanedioic Acid and Its Derivatives

Drug Discovery and Development Initiatives

The unique structural and chemical properties of 3-aminopentanedioic acid and its derivatives have positioned them as compounds of interest in various drug discovery and development endeavors. Researchers are actively exploring their potential in creating new therapeutic agents and enhancing existing drug delivery technologies.

Applications in Central Nervous System (CNS) Drug Formulation

This compound, also known as β-glutamic acid, is a structural isomer of L-glutamic acid (2-aminopentanedioic acid). nih.govwikipedia.org L-glutamic acid is the most prevalent excitatory neurotransmitter in the vertebrate central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. wikipedia.orgatamanchemicals.com Given this structural similarity, this compound presents a logical scaffold for the design of novel CNS-active compounds.

The glutamatergic system is a primary target for drugs aimed at treating a wide array of neurological and psychiatric disorders. An imbalance in glutamate (B1630785) levels has been associated with conditions such as epilepsy and Alzheimer's disease. drugbank.com The potential for this compound derivatives to modulate glutamate receptors or transporters makes them attractive candidates for CNS drug formulation. While direct therapeutic applications of the parent compound are still in early stages of research, its structure serves as a foundational element for developing new molecules with potential therapeutic benefits for the CNS.

Role as an Active Pharmaceutical Ingredient (API) or in Drug Delivery Systems (e.g., Antibody-Drug Conjugates)

This compound is recognized for its potential as an Active Pharmaceutical Ingredient (API) or as a key intermediate in the synthesis of pharmaceuticals. parchem.comcymitquimica.com Its bifunctional nature, possessing both amino and carboxylic acid groups, allows for versatile chemical modifications to create derivatives with specific therapeutic functions.

The compound and its derivatives are being investigated for their utility in advanced drug delivery systems. A significant area of this research is in the development of Antibody-Drug Conjugates (ADCs). fluorochem.co.uk ADCs are a form of targeted therapy that delivers highly potent drugs directly to pathogenic cells, such as cancer cells. The linker technology, which connects the antibody to the drug, is critical for the stability and efficacy of the ADC, and molecules like this compound are explored for their potential role in these complex systems.

Furthermore, derivatives are being studied for use in prodrug strategies. For instance, N-(2-Methylhexanoyl)-L-glutamic acid is a derivative where the amino group is acylated. vulcanchem.com This modification can improve the pharmacokinetic profile of the molecule, allowing for controlled release of the active parent compound within the body through enzymatic action. vulcanchem.com

| Application Area | Compound/Derivative | Role | Research Focus |

| Pharmaceutical Intermediate | Pemetrexed Diacid | Active Pharmaceutical Ingredient (API) | An established API in pharmaceutical formulations. parchem.com |

| Drug Delivery | This compound | Component in Drug Delivery Systems | Investigated for use in systems like Antibody-Drug Conjugates (ADCs). fluorochem.co.uk |

| Prodrug Development | N-(2-Methylhexanoyl)-L-glutamic acid | Prodrug Moiety | Designed to improve pharmacokinetics with in-vivo release of the active compound. vulcanchem.com |

Investigation of Antimicrobial Properties

The global challenge of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound and its derivatives have emerged as candidates in this critical area of research.

Candidacy for Novel Antibiotic Development

Research has highlighted the potential of this compound in the formulation of anti-infective agents. It has been evaluated in combination therapies designed to boost the effectiveness of existing antibiotics, particularly against resistant bacterial strains.

Peptides that incorporate β-amino acids, such as this compound, are a focal point of this research. acs.org These α,β-peptides have demonstrated significant antimicrobial activity and possess the advantageous property of being highly resistant to degradation by proteases, which is a common limitation of conventional peptide-based drugs. acs.org The development of salt complexes, such as erythromycin (B1671065) glutamate, further illustrates the utility of glutamic acid derivatives in creating antibiotic formulations with improved properties like enhanced water solubility, while preserving the core antimicrobial action of the parent drug. vulcanchem.com

Mechanisms of Antimicrobial Activity

The antimicrobial action of this compound derivatives is believed to occur through several mechanisms. One proposed mechanism involves the disruption of the microbial cell membrane, leading to cell lysis and death. The incorporation of hydrophobic acyl chains into the structure of this compound, as seen in N-(2-Methylhexanoyl)-L-glutamic acid, is thought to facilitate this membrane disruption. vulcanchem.com

Another mechanism is the inhibition of vital intracellular processes. For example, the antimicrobial effect of erythromycin glutamate is consistent with that of erythromycin, which functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. vulcanchem.com For antimicrobial peptides containing β-amino acids, their amphiphilic nature allows them to interact with and compromise the integrity of the bacterial cell membrane. acs.org

| Derivative/Class | Proposed Mechanism of Action | Supporting Evidence |

| N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid | Disruption of microbial cell membranes and inhibition of essential metabolic pathways. | Shows inhibitory effects against various bacteria and fungi. |

| N-(2-Methylhexanoyl)-L-glutamic acid | Disruption of microbial membranes or cell wall synthesis due to its hydrophobic acyl chain. vulcanchem.com | Analogous to other acylated amino acids with known antifungal properties. vulcanchem.com |

| Erythromycin glutamate | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. vulcanchem.com | Mechanism mirrors that of the parent antibiotic, erythromycin. vulcanchem.com |

| Peptides with β-amino acids | Interaction with and disruption of the bacterial cell membrane. acs.org | Studies on α,β-peptides show potent antimicrobial activity. acs.org |

Biomarker Research in Disease Contexts

In addition to its therapeutic potential, this compound is being investigated as a potential biomarker for diagnosing and monitoring diseases. A biomarker is a measurable indicator of a biological state or condition.

A significant finding in this area is the identification of this compound (referred to as β-Glutamic Acid) as a serum biomarker that may predict how patients with esophageal cancer will respond to chemoradiotherapy. chemicalbook.com This could potentially lead to more personalized and effective cancer treatment strategies.

In the field of metabolic research, a related compound, 5-aminopentanoic acid, has been identified in metabolomic studies as a candidate plasma biomarker associated with residual feed intake (RFI) in cattle. frontiersin.orgfrontiersin.org RFI is a measure of metabolic efficiency, and biomarkers for this trait are of significant interest in agriculture and potentially in understanding human metabolic disorders. While not directly this compound, this finding points to the relevance of this class of amino acids in metabolic profiling.

The broader field of amino acid profiling is also being explored for its utility in diagnosing and understanding complex neurodegenerative diseases like dementia, though specific published findings on this compound in this context are still emerging. researchgate.net

| Compound | Disease/Condition | Biomarker Type | Potential Application |

| This compound (β-Glutamic Acid) | Esophageal Cancer | Serum Biomarker | Predicting sensitivity to chemoradiotherapy. chemicalbook.com |

| 5-Aminopentanoic acid | Residual Feed Intake (Metabolic Efficiency) | Plasma Biomarker | Identifying metabolic efficiency in cattle. frontiersin.orgfrontiersin.org |

Serum Biomarker Potential in Cancer Chemoradiosensitivity (e.g., esophageal cancer)

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool for identifying potential biomarkers for cancer diagnosis, prognosis, and treatment response. In the context of esophageal cancer, particularly esophageal squamous cell carcinoma (ESCC), predicting a patient's response to neoadjuvant chemoradiotherapy (nCRT) is a significant clinical challenge. Identifying biomarkers that can distinguish between patients who will achieve a pathological complete response (pCR) and those who will not (non-pCR) is crucial for personalizing treatment strategies.

Research into the metabolic profiles of ESCC patients has identified this compound, also known as 3-aminoglutaric acid or β-glutamic acid, as a potential serum biomarker for chemoradiosensitivity. chemicalbook.comresearchgate.netd-nb.info An initial study utilizing gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) analysis detected altered metabolic profiles in the serum of ESCC patients post-nCRT. researchgate.netd-nb.info This analysis identified three differential metabolites between the pCR and non-pCR groups: arabitol, uracil, and 3-aminoglutaric acid. d-nb.infonih.gov

A subsequent, more recent study using a GC-TOF/MS-based untargeted metabolomics approach on plasma samples also aimed to find biomarkers for chemoradiosensitivity in ESCC. d-nb.infonih.gov While this study identified a different set of five key metabolites, it highlights the ongoing research effort to pinpoint reliable metabolic markers. d-nb.info The earlier identification of 3-aminoglutaric acid underscores its potential role in the metabolic pathways that influence a tumor's response to radiation and chemotherapy. researchgate.netd-nb.info

The table below summarizes the differential metabolites identified in studies investigating chemoradiosensitivity in esophageal cancer.

| Study Focus | Analytical Method | Identified Differential Metabolites | Patient Response Group Association |

| Chemoradiosensitivity in ESCC d-nb.infonih.gov | GC/MS | Arabitol, Uracil, 3-Aminoglutaric acid | Differentiated between pCR and non-pCR groups |

| Chemoradiosensitivity in ESCC d-nb.info | GC-TOF/MS | Isocitric acid, Linoleic acid, Citric acid | Upregulated in pCR group |

| L-histidine, 3'4 dihydroxyhydrocinnamic acid | Downregulated in pCR group |

Structure-Activity Relationship (SAR) and Ligand Design for Therapeutic Targets

The biological function and therapeutic potential of a molecule are intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR and ligand design principles are crucial for developing targeted therapies.

A key structural feature of this compound is the position of the amino group. It is a β-amino acid, meaning the amino group is attached to the third carbon (the beta-carbon) of the pentanedioic acid backbone. This is in contrast to its well-known isomer, L-glutamic acid (an α-amino acid), where the amino group is on the second carbon. This seemingly small difference in positional isomerism leads to drastically different biological roles. While L-glutamic acid is a primary excitatory neurotransmitter, β-glutamic acid has distinct functions and is found in organisms like marine algae. nih.gov This fundamental difference is a critical consideration in ligand design, as enzymes and receptors are highly specific to the spatial arrangement of functional groups.

The design of inhibitors for enzymes like glutamate carboxypeptidase II (GCPII), a target in prostate cancer, provides insight into the SAR of pentanedioic acid derivatives. researchgate.net Studies on carbamate-based inhibitors revealed that a compound with a C-terminal 2-oxypentanedioic acid was more potent than a similar compound containing a C-terminal glutamic acid (2-aminopentanedioic acid). researchgate.net This suggests that replacing the amino group with another functional group, in this case, a keto group, can significantly impact binding affinity and inhibitory potential. researchgate.net

The table below contrasts the structural and functional aspects of this compound and its α-isomer, L-glutamic acid.

| Feature | This compound (β-Glutamic acid) | L-Glutamic acid (α-Glutamic acid) |

| Structure | Amino group on the beta-carbon (C3) | Amino group on the alpha-carbon (C2) |

| Isomer Type | β-amino acid | α-amino acid |

| Primary Role | Investigated as a cancer biomarker; found in marine organisms. chemicalbook.comnih.gov | Primary excitatory neurotransmitter in the central nervous system. frontiersin.org |

| Biological Significance | Altered levels linked to chemoradiosensitivity in some cancers. d-nb.info | Central to numerous metabolic pathways and cellular signaling. frontiersin.org |

Biotechnological Applications and Ecological Research of 3 Aminopentanedioic Acid

Enhancement of Biopolymer Production via Microbial Fermentation (e.g., γ-Polyglutamic Acid)

3-Aminopentanedioic acid, also known as β-glutamic acid, has been identified as a compound with potential applications in the synthesis of biopolymers. Specifically, research has indicated its utility in the production of poly-γ-glutamic acid (γ-PGA), a naturally occurring, biodegradable, and non-toxic biopolymer. γ-PGA is an anionic homopolyamide composed of repeating units of D- and L-glutamic acid linked by amide bonds between the α-amino and γ-carboxyl groups. wjarr.com

The microbial production of γ-PGA is a significant area of biotechnological interest, primarily involving various species of Bacillus. researchgate.net These microorganisms synthesize γ-PGA through fermentation, often in response to environmental stressors or nutrient limitations, suggesting the polymer plays a role in microbial survival. researchgate.net While L-glutamic acid is the more common precursor in these fermentation processes, β-glutamic acid has been noted for its role in the synthesis of γ-PGA, which has applications in soil conditioning and water retention. The production process typically involves culturing γ-PGA-producing microorganisms, such as Bacillus subtilis, in a suitable fermentation medium. After a period of incubation, the biopolymer is precipitated from the culture supernatant, commonly using cold ethanol. wjarr.com

The table below summarizes key aspects of γ-PGA production, a field where this compound shows potential.

| Feature | Description | Reference |

| Biopolymer | Poly-γ-glutamic acid (γ-PGA) | wjarr.com |

| Structure | Anionic homopolyamide of D- and L-glutamic acid units | wjarr.com |

| Producing Microorganisms | Primarily Bacillus species (e.g., Bacillus subtilis) | researchgate.net |

| Precursor Role | β-Glutamic acid can be utilized in γ-PGA synthesis | |

| Production Method | Microbial Fermentation | wjarr.comresearchgate.net |

| Applications of γ-PGA | Soil conditioning, water retention, cosmetics, pharmaceuticals | researchgate.net |

Role in Marine Biotechnology and Metabolite Studies

This compound is recognized as a marine metabolite, contributing to the chemical diversity observed in marine ecosystems. vulcanchem.comechemi.com Its presence in marine organisms underscores its role in the biochemical pathways and ecological interactions within these environments. The study of such marine natural products is a cornerstone of marine biotechnology, often leading to the discovery of compounds with unique biological activities.

Detailed research has led to the isolation and identification of this compound from specific marine organisms. It has been definitively identified in extracts of the red algae Chondria armata. echemi.comnih.govchemicalbook.com In this context, it is classified as an algal metabolite. vulcanchem.comnih.gov The occurrence of this compound in marine algae suggests its involvement in the metabolic processes of these organisms, although its precise physiological functions are still a subject of ongoing research. As a metabolite, it is part of the complex chemical interplay that governs the alga's life cycle, defense mechanisms, and interactions with its environment.

| Aspect | Finding | Source Organism | Reference |

| Compound Role | Marine Metabolite, Algal Metabolite | Chondria armata | vulcanchem.comechemi.comnih.gov |

| Identification | Isolated from extracts of the alga | Chondria armata | echemi.comnih.govchemicalbook.com |

| Significance | Contributes to the biochemical makeup of marine algae and their ecological interactions. | N/A | vulcanchem.com |

Potential in Agricultural Research (e.g., plant growth promotion, nutrient uptake)

In the field of agricultural science, this compound (β-glutamic acid) has been noted for its potential as a plant growth promoter. Amino acids, in general, are fundamental to numerous physiological processes in plants, acting as the building blocks for proteins, precursors for hormones, and modulators of stress resistance. humicfactory.com

Specifically, β-glutamic acid is reported to enhance nutrient uptake from the soil and improve the resilience of plants to various environmental stress conditions. Its application can contribute to more sustainable agricultural methods as an environmentally friendly additive. The general benefits of amino acids in agriculture include stimulating root development, enhancing photosynthesis through chlorophyll (B73375) synthesis, and improving flowering and fruit production. humicfactory.com For instance, amino acids like glutamic acid are known to play a key role in chlorophyll synthesis and nitrogen transport within the plant. humicfactory.com The application of amino acid-based solutions can, therefore, support healthier plant growth and potentially increase crop yields.

| Agricultural Application | Specific Role of this compound / Amino Acids | Reference |

| Plant Growth Promotion | Recognized as a plant growth promoter. | |

| Nutrient Uptake | Enhances the absorption and transport of nutrients. | |

| Stress Resilience | Improves plant resilience to environmental stress conditions. | |

| Photosynthesis | Amino acids like glutamic acid are key in chlorophyll synthesis. | humicfactory.com |

| Sustainable Agriculture | Considered an environmentally friendly additive. |

Advanced Analytical and Experimental Methodologies in 3 Aminopentanedioic Acid Research

Isotopic Labeling Techniques for Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their heavier, non-radioactive isotopes, researchers can follow the compound's journey through various metabolic pathways.

¹³C and ¹⁵N Isotope Tracing with LC-MS Analysis

In the study of 3-aminopentanedioic acid, also known as β-glutamic acid, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are invaluable. These labeled versions of this compound can be introduced into cellular or organismal systems to investigate its metabolic transformations. chempep.com Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice for these studies. thermofisher.com LC separates the complex mixture of metabolites, and MS detects and quantifies the mass-to-charge ratio of the ions, allowing for the differentiation between labeled and unlabeled molecules. thermofisher.com